Methyl 5-Methoxy-2-thiophenecarboxylate
Description
Significance of Thiophene (B33073) and its Substituted Derivatives in Modern Chemical Research
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, demonstrating immense significance in both medicinal and materials science research. nih.gov The thiophene ring is considered a bioisostere of benzene (B151609), meaning it has similar physical and chemical properties, which allows it to be incorporated into biologically active molecules to modulate their properties. sigmaaldrich.com This has led to the development of numerous drugs containing the thiophene scaffold.
Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antihypertensive, and antiviral properties. moldb.comsigmaaldrich.com For example, well-known drugs such as the anti-inflammatory agent Tenidap and the antiplatelet drug Clopidogrel feature a thiophene core. sigmaaldrich.com The versatility of thiophene chemistry allows for the synthesis of large combinatorial libraries of compounds, which are essential for screening and identifying new therapeutic leads. nih.gov
Beyond medicine, thiophene-based materials have gained prominence in the field of organic electronics. They are used as building blocks for organic semiconductors, which are key components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The sulfur atom in the thiophene ring facilitates electron transport, making these materials suitable for electronic applications.
Overview of Methoxy-Substituted Thiophenecarboxylates in Synthetic and Applied Chemistry
Within the vast family of thiophene derivatives, methoxy-substituted thiophenecarboxylates are valuable intermediates in organic synthesis. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which influences the reactivity of the thiophene ring, while the methyl carboxylate group (-COOCH₃) is an electron-withdrawing group that can be readily modified or converted into other functionalities, such as carboxylic acids or amides.
The synthesis of substituted thiophenecarboxylates can be achieved through various methods. One common approach involves the esterification of the corresponding thiophenecarboxylic acid. ambeed.com For instance, 5-methylthiophene-2-carboxylic acid can be converted to its methyl ester by reaction with methanol (B129727) in the presence of an acid catalyst. ambeed.com Another method involves the direct functionalization of the thiophene ring. For example, 2-thiophenecarboxylic acid and its derivatives have been synthesized by the catalyzed reaction of thiophenes with carbon tetrachloride and methanol. semanticscholar.org
The strategic placement of methoxy and carboxylate groups allows for targeted chemical transformations. For example, the synthesis of 5-methoxybenzothiophene-2-carboxamides, which are potent kinase inhibitors, starts from 5-methoxybenzothiophene-2-carboxylic acid ethyl ester. mdpi.com This highlights the role of methoxy-substituted thiophene esters as key precursors for more complex, biologically active molecules. The table below compares the parent carboxylic acid with the target ester.
Table 2: Comparison of Related Thiophene Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| 5-Methoxy-2-thiophenecarboxylic Acid | 29212-22-4 accelachem.com | C₆H₆O₃S | 158.17 g/mol | Carboxylic Acid, Methoxy |
| Methyl 5-Methoxy-2-thiophenecarboxylate | 77133-25-6 moldb.com | C₇H₈O₃S | 172.20 g/mol | Methyl Ester, Methoxy |
| 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 nist.govchemicalbook.com | C₆H₆O₂S | 142.18 g/mol chemicalbook.com | Carboxylic Acid, Methyl |
Scope and Objectives of Academic Inquiry
Given the identified gaps in the literature, a focused academic inquiry into this compound is warranted. The primary objectives of such a research program would be:
Development and Optimization of Synthetic Routes: To establish and document an efficient, high-yield synthesis for this compound from readily available starting materials. This would involve comparing different synthetic strategies, such as the direct esterification of 5-methoxy-2-thiophenecarboxylic acid versus alternative routes.
Comprehensive Spectroscopic and Structural Characterization: To perform a full analysis of the compound using modern analytical techniques. This includes detailed 1D (¹H, ¹³C) and 2D NMR spectroscopy to unambiguously assign all proton and carbon signals, as well as analysis by mass spectrometry and infrared (IR) spectroscopy. If suitable crystals can be obtained, X-ray crystallography would provide definitive structural confirmation.
Exploration of Chemical Reactivity: To investigate the reactivity of the compound as a synthetic intermediate. This would involve studying the chemical transformations of both the ester and methoxy functional groups, and examining the influence of these groups on electrophilic substitution reactions at the thiophene ring.
Preliminary Screening for Biological or Material Applications: To use the synthesized and characterized compound as a building block for novel, more complex molecules. These new derivatives could then be screened for potential biological activity (e.g., as enzyme inhibitors or antimicrobial agents) or for properties relevant to materials science, leveraging the known potential of the thiophene scaffold.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methoxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-9-6-4-3-5(11-6)7(8)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWCXRSVUFRZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505563 | |
| Record name | Methyl 5-methoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77133-25-6 | |
| Record name | Methyl 5-methoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Methoxy 2 Thiophenecarboxylate and Its Analogs
Direct Esterification and Related Esterification Techniques
The most straightforward method to produce Methyl 5-Methoxy-2-thiophenecarboxylate is through the esterification of its corresponding carboxylic acid, 5-methoxy-2-thiophenecarboxylic acid. The Fischer-Speier esterification is a fundamental and widely used technique for this purpose.
The Fischer esterification involves the reaction of a carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com
Beyond the classic Fischer conditions, other reagents have been developed to facilitate esterification under milder or different conditions. These include the use of solid-acid catalysts, which can simplify product work-up and catalyst recovery. organic-chemistry.org For instance, macroporous polymeric acid catalysts and phenolsulfonic acid-formaldehyde (PSF) resins have demonstrated high efficiency in esterifying carboxylic acids, sometimes without the need to remove the water byproduct. organic-chemistry.org Another approach involves the use of dehydrating agents or coupling reagents that activate the carboxylic acid.
A study on the synthesis of various 2-thiophenecarboxylic acid derivatives utilized a catalytic system involving VO(acac)₂, CCl₄, and methanol (CH₃OH) to convert thiophenes into their corresponding methyl esters. semanticscholar.orgresearchgate.net In this system, thiophene (B33073) itself can be converted to methyl 2-thiophenecarboxylate. semanticscholar.orgresearchgate.net This method suggests a pathway where the thiophene ring is carboxylated and esterified in a one-pot fashion under specific catalytic conditions.
Table 1: Representative Esterification Conditions
| Carboxylic Acid Precursor | Reagent/Catalyst | Solvent | Conditions | Product | Yield |
| 5-Methoxy-2-thiophenecarboxylic Acid | H₂SO₄ | Methanol | Reflux | This compound | High |
| Adipic Acid | H₂SO₄ | Ethanol | Reflux | Diethyl Adipate | 85-90% |
| Fatty Acids | PSF Resin | None | 120°C | Fatty Acid Methyl Esters | >99% |
| Various Carboxylic Acids | SO₂F₂ | Dichloromethane | Room Temp | Various Esters | High |
Gewald Aminothiophene Synthesis and its Adaptations
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It classically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene (B1212753) nitrile), followed by cyclization with elemental sulfur in the presence of a base, typically an amine like morpholine (B109124) or triethylamine. wikipedia.orgresearchgate.net While the direct product is a 2-aminothiophene, this scaffold is a versatile intermediate that can be further modified. Moreover, adaptations of the Gewald reaction can yield thiophenes with substitution patterns analogous to the target molecule. For instance, the synthesis of 5-alkoxy-2-aminothiophenes has been reported using this method.
The initial step of the Gewald synthesis is a Knoevenagel condensation. wikipedia.orgwikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene group (like methyl cyanoacetate) to the carbonyl group of an aldehyde or ketone. wikipedia.org The reaction is catalyzed by a weak base and is followed by a dehydration step to yield a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct. wikipedia.orgwikipedia.org The choice of the carbonyl compound and the active methylene nitrile determines the substitution pattern at the 4- and 5-positions of the resulting thiophene ring. For example, to achieve a methoxy (B1213986) group at the 5-position, a precursor that can introduce this functionality would be required at this stage.
Table 2: Components of the Gewald Reaction
| Carbonyl Compound | Active Methylene Nitrile | Sulfur Source | Base | Product Type |
| Ketone (R¹-CO-CH₂-R²) | Cyanoester (NC-CH₂-COOR³) | Elemental Sulfur (S₈) | Amine (e.g., Morpholine) | 2-Aminothiophene |
| Aldehyde (R¹-CHO) | Malononitrile (NC-CH₂-CN) | Elemental Sulfur (S₈) | Amine (e.g., Triethylamine) | 2-Aminothiophene |
Fiesselmann Thiophene Synthesis and Analogous Approaches
The Fiesselmann thiophene synthesis is another classic method for constructing the thiophene ring. In its primary form, it involves the reaction of α,β-acetylenic esters with a thioglycolic acid ester in the presence of a base. wikipedia.orgyoutube.com This condensation leads to the formation of 3-hydroxy-2-thiophenecarboxylate derivatives. wikipedia.org
The mechanism proceeds through a base-catalyzed Michael addition of the thiol to the activated triple bond of the alkyne ester. A second conjugate addition can form a thioacetal. Subsequent intramolecular Dieckmann condensation, driven by a stronger base, results in the cyclization to form a ketone. Tautomerization then yields the final 3-hydroxythiophene product. wikipedia.org
While the standard reaction yields 3-hydroxythiophenes, variations of the Fiesselmann synthesis can be employed to generate different substitution patterns. For example, starting with β-ketoesters or substrates containing a nitrile group can lead to 3-aminothiophenes. wikipedia.org The synthesis has been applied to construct various substituted thiophenes, including more complex thieno[3,2-b]thiophene (B52689) systems by reacting substituted 3-chlorothiophene-2-carboxylates with methyl thioglycolate. nih.gov To synthesize a 5-methoxy substituted thiophene using this approach, one would need to start with an appropriately substituted α,β-acetylenic ester or a related precursor that carries the methoxy group.
Catalytic Coupling Reactions for Thiophene Ring Construction and Functionalization
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the construction and functionalization of heterocyclic rings like thiophene. Palladium catalysis, in particular, offers a powerful toolkit for creating C-C and C-heteroatom bonds with high efficiency and selectivity. acs.orgrsc.org
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry and is highly effective for the synthesis of aryl-substituted thiophenes. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govyoutube.com
In the context of synthesizing this compound analogs, the Suzuki reaction can be used in several ways:
Functionalization of a Pre-formed Thiophene: A halogenated thiophene, such as methyl 5-bromo-2-thiophenecarboxylate, could be coupled with a methoxy-containing organoboron reagent. Conversely, a 5-methoxy-2-halothiophene could be coupled with a boronic acid derivative of a carboxylate. More commonly, an aryl group is attached to the thiophene ring. For example, 4-bromothiophene-2-carbaldehyde has been coupled with various arylboronic acids to yield 4-arylthiophene-2-carbaldehydes. mdpi.com
Building the Ring: While less common for simple thiophenes, cross-coupling strategies can be part of multi-step sequences to construct the ring itself.
The versatility of the Suzuki reaction is enhanced by the wide variety of available palladium catalysts and ligands, which can be tuned to optimize reaction yields and tolerate a broad range of functional groups. nih.govnih.gov For instance, ligands like SPhos have been shown to be effective in the Suzuki coupling of bromothiophenes with low catalyst loading. nih.gov Other palladium-catalyzed reactions, such as C-H activation/functionalization, also provide direct routes to modify the thiophene core without the need for pre-halogenation, offering a more atom-economical approach. acs.orgrsc.org
Copper- and Nickel-Mediated Synthetic Routes
Copper (Cu) and Nickel (Ni) complexes play a significant role in the synthesis of thiophene derivatives. These transition metals can facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the thiophene ring and introducing various functional groups. For instance, Schiff base ligands derived from methoxy-substituted phenols can react with copper(II) and nickel(II) acetates to form heterotrinuclear complexes. researchgate.net The coordination environment of these metal ions, often square planar or tetrahedral, activates the ligands for subsequent reactions. researchgate.net
In specific applications, copper(II) has been used to synthesize dinuclear complexes where two metal centers are bridged by ligands like azide. researchgate.net The coordination typically involves phenolate (B1203915) oxygen and imine nitrogen atoms from the Schiff base ligand, demonstrating the versatility of these metals in assembling complex molecular architectures. researchgate.net While direct synthesis of this compound using these specific methods is not explicitly detailed in the provided context, the principles of using copper and nickel catalysts for C-O and C-N bond formation are fundamental in organometallic chemistry and are applicable to the synthesis of methoxy-substituted thiophenes and their derivatives.
Directed Functionalization of the Thiophene Nucleus
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the direct introduction of functional groups onto the thiophene ring. Nitration is a classic example of an EAS reaction. masterorganicchemistry.com The process typically involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.comlibretexts.org
The aromatic π-system of the thiophene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com A weak base, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product. masterorganicchemistry.com The regioselectivity of this substitution on a molecule like this compound is directed by the existing substituents. The methoxy group (-OCH₃) is an activating, ortho-para directing group, while the methyl carboxylate group (-COOCH₃) is a deactivating, meta-directing group. The outcome of the reaction would depend on the interplay of these electronic effects.
Table 1: Key Steps in Electrophilic Aromatic Nitration
| Step | Description | Reagents | Electrophile |
| 1. Generation of Electrophile | Sulfuric acid protonates nitric acid. | HNO₃ + H₂SO₄ | Nitronium ion (NO₂⁺) |
| 2. Nucleophilic Attack | The π-electrons of the thiophene ring attack the nitronium ion. | Thiophene derivative + NO₂⁺ | - |
| 3. Deprotonation | A weak base removes a proton to restore aromaticity. | Sigma complex + H₂O | - |
Halogenation is another important electrophilic aromatic substitution reaction that introduces halogen atoms (e.g., Br, Cl) onto the thiophene ring. The resulting halothiophenes are versatile intermediates for further functionalization. For example, a brominated derivative, Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate, highlights the utility of halogenation in building more complex molecules. chemscene.com
Once a halogen is installed, it can be converted into an organometallic reagent, such as an organolithium or Grignard reagent. This is typically achieved by treating the halothiophene with a strong base like n-butyllithium or with magnesium metal. These organometallic intermediates are potent nucleophiles and can react with a wide range of electrophiles to introduce new functional groups, thereby expanding the synthetic possibilities.
Sulfonyl (-SO₂R) and sulfamoyl (-SO₂NR₂) groups are important functional moieties in many biologically active compounds. These groups can be introduced onto the thiophene ring through several methods. One common approach involves the sulfonation of the thiophene ring using fuming sulfuric acid (H₂SO₄/SO₃) to produce a thiophenesulfonic acid. This can then be converted to a thiophenesulfonyl chloride by reacting with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The resulting thiophenesulfonyl chloride is a key intermediate that can react with various nucleophiles. For example, reaction with an amine (R₂NH) leads to the formation of a sulfonamide, which is a sulfamoyl group. Several examples of thiophene derivatives containing these groups exist, such as Methyl 3-sulfamoyl-2-thiophenecarboxylate and Methyl 3-[(2-amino-2-oxoethyl)(4-methylphenyl)sulfamoyl]-2-thiophenecarboxylate. chemspider.com These compounds illustrate the structural diversity that can be achieved through the introduction of sulfur-based functional groups.
Industrial Scale Synthesis and Process Optimization for Thiophenecarboxylates
The transition from laboratory-scale synthesis to industrial production requires significant process optimization to ensure efficiency, safety, and cost-effectiveness. researchgate.net For fine chemicals and pharmaceuticals based on thiophenecarboxylates, there is a growing shift from traditional batch reactors to continuous flow systems. frontiersin.org Continuous flow processes offer numerous advantages, including superior heat and mass transfer, which leads to better control over reaction conditions, higher yields, and improved safety profiles. frontiersin.org
Biocatalysis also presents a scalable and environmentally friendly alternative for industrial synthesis. nih.gov Enzymes like nitrile hydratases and ketoreductases (KREDs) are used in large-scale processes to produce chiral alcohols and other valuable intermediates with high selectivity and under mild conditions. nih.gov These enzymatic methods can be integrated into industrial workflows to enhance sustainability and efficiency. nih.gov
Continuous flow chemistry is particularly well-suited for reactions that require high temperatures and pressures. bohrium.com The small dimensions of microreactors or capillary reactors provide excellent heat exchange and high resistance to pressure, allowing reactions to be conducted safely at temperatures far above the solvent's boiling point. goflow.at This "process intensification" can dramatically accelerate reaction rates, increasing throughput and reducing reactor size and cost. bohrium.comgoflow.at
Reactors for these processes are often constructed from robust materials like stainless steel or silicon carbide and can be heated efficiently using methods like resistive heating or microwave irradiation. bohrium.comresearchgate.net These systems can achieve temperatures up to 400°C and pressures up to 200 bar, enabling a wide range of transformations such as esterifications, rearrangements, and heterocycle synthesis without the need for catalysts. researchgate.net The ability to translate high-temperature microwave chemistry into scalable continuous flow protocols represents a significant advancement for the industrial production of complex molecules like thiophenecarboxylates. goflow.at
Table 2: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Generally poor and non-uniform | Excellent and highly efficient frontiersin.org |
| Mass Transfer | Often limited by mixing speed | Maximized due to small channel dimensions researchgate.net |
| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety due to small reaction volumes goflow.at |
| Scalability | Can be challenging and require re-optimization | Simpler to scale up by running longer or in parallel researchgate.net |
| Process Control | Slower response to parameter changes | Rapid and precise control over temperature and pressure researchgate.net |
Stereoselective Synthesis of Chiral Thiophene Derivatives
The synthesis of non-racemic, chiral thiophene derivatives is a critical area of research, driven by their potential application as precursors for chiral polythiophenes and as components in pharmaceuticals and advanced materials. nih.gov The chirality in these molecules can arise from a stereogenic center in a substituent attached to the thiophene ring or, less commonly, from atropisomerism. Various stereoselective strategies have been developed to control the three-dimensional arrangement of atoms, leading to enantiomerically enriched products. These methods often employ chiral catalysts, including metal complexes, organocatalysts, and enzymes.
One prominent strategy is the catalytic asymmetric desymmetrization of prochiral molecules. For instance, the desymmetrization of oxetanes has been effectively used to synthesize chiral tetrahydrothiophenes. nsf.govresearchgate.net In this approach, a chiral Brønsted acid catalyst facilitates an intramolecular ring-opening of an oxetane (B1205548) by a sulfur nucleophile. nsf.govresearchgate.net The success of this method often relies on "taming" the sulfur nucleophile by converting it to a less reactive form, such as a thioester, to prevent a non-catalyzed, racemic background reaction. nsf.gov This allows for the efficient generation of all-carbon quaternary stereocenters with high enantioselectivity. nsf.govresearchgate.net
Another powerful method is the use of asymmetric annulation reactions. A catalytic asymmetric [4+1] annulation has been developed to construct functionalized 2-acyl-2-carboxyl tetrahydrothiophenes. acs.org This reaction utilizes a bifunctional chiral phase-transfer catalyst to combine β-keto esters (as one-carbon nucleophiles) and 5-succinimidothio-pent-2-enoates (as four-atom bielectrophiles). The process involves an electrophilic sulfenylation followed by an enantioselective Michael addition, yielding products with consecutive quaternary and tertiary stereocenters in high diastereoselectivities and enantioselectivities. acs.org
Organocatalysis has also emerged as a vital tool for the asymmetric synthesis of chiral thiophenes. The sulfa-Michael addition, a key C-S bond-forming reaction, can be rendered stereoselective using chiral organocatalysts. metu.edu.tr For example, the reaction between 1,4-dithiane-2,5-diol (B140307) and trans-β-nitrostyrene derivatives, catalyzed by bifunctional quinine-based organocatalysts, produces polyfunctionalized tetrahydrothiophenes with significant diastereomeric and enantiomeric excesses. metu.edu.tr
Furthermore, biocatalytic strategies offer a green and highly selective alternative. Enzymes such as monooxygenases and lactonases have been employed for the enantioselective synthesis of sulfur-containing compounds. ucl.ac.uk Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs) have demonstrated the ability to perform enantiodivergent oxidation of sulfides to produce optically pure sulfoxides with excellent enantioselectivity (up to 99% ee). ucl.ac.uk
The aza-Friedel–Crafts reaction represents another sophisticated approach. A highly enantioselective reaction between benzothiophene-2,3-dione-derived ketimines and indoles has been achieved using a chiral phosphoric acid catalyst. acs.org This method allows for the construction of a tetrasubstituted chiral carbon center adjacent to both the sulfur of the thiophene ring system and a nitrogen atom, yielding hybrid 3-indolylmethanamine-benzothiophenes with up to 99% yield and 99% ee. acs.org
These diverse methodologies underscore the significant progress in controlling chirality in thiophene-containing structures, providing access to a wide range of valuable chiral building blocks for various scientific applications. nih.gov
Interactive Data Table: Examples of Stereoselective Synthesis of Chiral Thiophene Derivatives
| Reaction Type | Catalyst/Reagent | Substrate(s) | Product Type | Yield | Stereoselectivity (ee/dr) | Ref |
| Asymmetric Desymmetrization | Chiral Brønsted Acid | Oxetane with thioester | Chiral Tetrahydrothiophene | High | Excellent | nsf.govresearchgate.net |
| Asymmetric [4+1] Annulation | Bifunctional Chiral Phase-Transfer Catalyst | β-keto ester & 5-succinimidothio-pent-2-enoate | Functionalized Tetrahydrothiophene | Good | High (dr & ee) | acs.org |
| Sulfa-Michael Addition | Quinine-based Organocatalyst | 1,4-dithiane-2,5-diol & trans-β-nitrostyrene | Polyfunctional Tetrahydrothiophene | - | up to 96:4 dr, 70% ee | metu.edu.tr |
| Aza-Friedel–Crafts Reaction | Chiral Phosphoric Acid (CPA) | Benzothiophene-derived ketimine & Indole | 3-indolylmethanamine-benzothiophene | up to 99% | up to 99% ee | acs.org |
| Biocatalytic Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | Prochiral Sulfide (B99878) | Chiral Sulfoxide | - | up to 99% ee | ucl.ac.uk |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 5-Methoxy-2-thiophenecarboxylate, providing detailed information about the hydrogen and carbon atomic environments within the molecule.
The ¹H NMR spectrum of this compound provides precise information on the location and connectivity of its protons. The spectrum is characterized by distinct signals for the two thiophene (B33073) ring protons, the methoxy (B1213986) group protons, and the methyl ester protons.
The thiophene ring protons at positions 3 and 4 appear as distinct doublets due to ortho-coupling. The electron-donating methoxy group at position 5 causes an upfield shift (lower ppm value) for the adjacent proton at position 4, while the electron-withdrawing methoxycarbonyl group at position 2 results in a downfield shift (higher ppm value) for the proton at position 3. libretexts.org Good linear correlations have been observed between the chemical shifts of ring protons in substituted methyl 2-thiophenecarboxylates and those in the corresponding substituted thiophenes. oup.com The coupling constants for these protons are typically in the range expected for ortho-protons on a thiophene ring. oup.comoup.com
The methoxy group (-OCH₃) and the methyl ester (-COOCH₃) protons each appear as sharp singlets, as they have no adjacent protons to couple with. Their chemical shifts are characteristic of methoxy groups attached to an aromatic ring and an ester carbonyl group, respectively.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Coupling Constant (J, Hz) (Estimated) |
| H-3 | ~7.0-7.2 | Doublet (d) | ~4.0 |
| H-4 | ~6.2-6.4 | Doublet (d) | ~4.0 |
| Ring -OCH₃ | ~3.9-4.0 | Singlet (s) | N/A |
| Ester -OCH₃ | ~3.8-3.9 | Singlet (s) | N/A |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For Methyl 2-thiophenecarboxylate, the parent compound, the carbonyl carbon appears around 162.7 ppm, with the ester methyl carbon at 52.1 ppm. chemicalbook.com In this compound, the substituent effects are prominent. The C5 carbon, directly attached to the electron-donating methoxy group, experiences a significant downfield shift due to the oxygen's electronegativity. Conversely, the other ring carbons (C2, C3, C4) also show shifts that reflect the combined electronic influences of the methoxy and methoxycarbonyl substituents. The carbonyl carbon of the ester group is also identifiable in a characteristic downfield region.
Interactive Data Table: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) (Estimated) |
| Carbonyl (C=O) | ~162-164 |
| C5 | ~160-165 |
| C2 | ~135-140 |
| C3 | ~115-120 |
| C4 | ~105-110 |
| Ring -OCH₃ | ~59-61 |
| Ester -OCH₃ | ~51-53 |
Infrared (IR) Spectroscopy: Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. jetir.org Key absorptions include the C=O stretch of the ester, C-O stretches of the ester and ether linkages, C=C stretching of the thiophene ring, and C-H stretching vibrations.
The carbonyl (C=O) stretching frequency is particularly diagnostic and sensitive to the electronic environment. jetir.org In conjugated esters, this band is typically very intense. jetir.org For simple alkyl esters, the C=O stretch appears in the range of 1740-1760 cm⁻¹. ic.ac.uk The position of this band in this compound is influenced by the electronic properties of the substituted thiophene ring.
The electron-donating 5-methoxy group pushes electron density into the thiophene ring through resonance. This electron density can be delocalized through the conjugated system to the electron-withdrawing methoxycarbonyl group. This delocalization reduces the double-bond character of the carbonyl group, weakening the C=O bond and shifting its stretching frequency to a lower wavenumber (a bathochromic or red shift) compared to a non-conjugated ester. Studies have shown that IR carbonyl stretching frequencies in methyl (5-substituted 2-thiophenecarboxylate)s correlate with the electronic effects of the substituent at the 5-position. oup.comoup.com
Interactive Data Table: Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ester Carbonyl | 1700 - 1725 | Strong, Sharp |
| C-H Stretch | Aromatic (Thiophene) | 3050 - 3150 | Medium |
| C-H Stretch | Aliphatic (Methyl) | 2850 - 3000 | Medium |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong |
| C-O Stretch | Ester and Ether | 1200 - 1300 | Strong |
Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Pathway Analysis.arkat-usa.org
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns under electron impact, which helps to confirm its structure. The molecular formula of the compound is C₇H₈O₃S, giving it a molecular weight of approximately 172.18 g/mol .
The mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation is influenced by the substituents on the thiophene ring. arkat-usa.org Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group.
A prominent fragmentation pathway would be the loss of the methoxy radical (•OCH₃) from the ester function, leading to a strong peak at [M-31]⁺ (m/z 141). This acylium ion is resonance-stabilized. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from this ion to produce a fragment at m/z 113. Another possible fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group on the ring, resulting in a peak at [M-15]⁺ (m/z 157).
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Ion Formula | Identity |
| 172 | [C₇H₈O₃S]⁺ | Molecular Ion (M⁺) |
| 141 | [C₆H₅O₂S]⁺ | [M - OCH₃]⁺ |
| 113 | [C₅H₅OS]⁺ | [M - OCH₃ - CO]⁺ |
| 157 | [C₆H₅O₃S]⁺ | [M - CH₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Thiophene itself exhibits strong absorption in the UV region due to π → π* transitions. bhu.ac.in The substitution of the thiophene ring with both a methoxy group and a methoxycarbonyl group significantly influences the absorption spectrum.
The 5-methoxy group acts as an electron-donating group (auxochrome), and the 2-methoxycarbonyl group acts as an electron-withdrawing group. This "push-pull" configuration across the conjugated thiophene ring system extends the conjugation, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za This reduction in the energy gap results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) compared to unsubstituted thiophene or thiophenes with only one of these substituents. jchps.com This extended conjugation also typically leads to a hyperchromic effect, an increase in the molar absorptivity (intensity of absorption).
Interactive Data Table: UV-Vis Spectroscopic Data for this compound
| Parameter | Description | Estimated Value |
| λmax | Wavelength of Maximum Absorption | ~280 - 320 nm |
| Electronic Transition | Type of electron promotion | π → π* |
| Effect of Substitution | Shift compared to thiophene | Bathochromic (Red Shift) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For this compound, this method serves as a crucial step in verifying the empirical formula and ensuring the purity of the synthesized or isolated compound. The technique quantitatively measures the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and sulfur (S). Oxygen (O) is typically determined by difference.
The theoretical elemental composition of this compound is calculated from its molecular formula, C₇H₈O₃S, and the atomic weights of its constituent elements. With a molecular weight of approximately 172.20 g/mol , the expected weight percentages are derived as follows:
Carbon (C): (7 * 12.011) / 172.20 * 100%
Hydrogen (H): (8 * 1.008) / 172.20 * 100%
Oxygen (O): (3 * 15.999) / 172.20 * 100%
Sulfur (S): (1 * 32.065) / 172.20 * 100%
In a typical experimental procedure, a small, precisely weighed sample of the compound undergoes high-temperature combustion in a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and sulfur to sulfur dioxide. These combustion products are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy. The resulting experimental mass percentages are then compared against the calculated theoretical values. A close correlation between the experimental and theoretical data, generally within a narrow margin of ±0.4%, provides strong evidence for the compound's identity and high purity.
Interactive Data Table: Elemental Composition of this compound
Computational and Theoretical Investigations of Methoxythiophenecarboxylate Systems
Density Functional Theory (DFT) Studies: Molecular and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. It is widely employed to predict the molecular and electronic properties of organic compounds, including thiophene (B33073) derivatives.
DFT calculations can provide a wealth of quantum chemical parameters that are crucial for assessing the reactivity and kinetic stability of molecules. For a molecule structurally similar to Methyl 5-Methoxy-2-thiophenecarboxylate, 2-methoxythiophene (B42098), these parameters have been calculated using the B3LYP/6-311++G(d,p) method, offering insights into its chemical behavior. epstem.net Key parameters include the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (ΔE). epstem.net
The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. epstem.net From these fundamental energies, other important reactivity descriptors can be derived, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). epstem.net A high chemical hardness, derived from a large HOMO-LUMO gap, indicates significant resistance to change in its electron distribution. epstem.net
Table 1: Calculated Quantum Chemical Parameters for 2-Methoxythiophene
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| Total Energy | -644.29 | -17532.0 |
| HOMO Energy | -0.23 | -6.26 |
| LUMO Energy | -0.01 | -0.27 |
| Energy Gap (ΔE) | 0.22 | 5.99 |
| Ionization Potential (I) | 0.23 | 6.26 |
| Electron Affinity (A) | 0.01 | 0.27 |
| Electronegativity (χ) | 0.12 | 3.26 |
| Chemical Potential (μ) | -0.12 | -3.26 |
| Global Hardness (η) | 0.11 | 2.99 |
Data sourced from theoretical calculations on 2-methoxythiophene. epstem.net
The electronic properties of thiophene-based molecules are of significant interest for their potential use in organic electronics. nih.gov DFT calculations allow for the visualization of molecular orbitals and the analysis of electron density distribution. For 2-methoxythiophene, the HOMO is distributed over the entire molecule, while the LUMO is primarily localized on the thiophene ring. epstem.net This distribution of frontier molecular orbitals is fundamental to understanding the molecule's behavior in charge-transfer processes and its reactivity in chemical reactions.
Molecular Docking Simulations: Ligand-Target Interactions in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to simulate the interaction between a small molecule ligand and the binding site of a target protein. nih.govmdpi.com While specific docking studies on this compound are not prevalent, the methodology can be applied to explore its potential biological activity. Thiophene derivatives have been investigated as potential inhibitors for various enzymes and proteins. scienceacademique.com
The process involves preparing the 3D structure of the ligand (e.g., this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring them based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com For instance, molecular docking simulations of quinoline (B57606) derivatives, which share some structural similarities with thiophenes, have been used to identify potential inhibitors of Hepatitis B Virus replication by predicting their binding to viral proteins. nih.govmdpi.comresearchgate.net Such studies can provide valuable initial screening for the biological potential of novel compounds. mdpi.com
Conformational Analysis and Energy Landscape Exploration
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (rotamers) of a molecule and the energy barriers between them. nih.gov For flexible molecules like this compound, which has rotatable bonds (e.g., the C-O bond of the methoxy (B1213986) group and the C-C bond of the carboxylate group), this analysis is particularly important.
Computational methods can be used to perform a systematic scan of the potential energy surface (PES) by rotating specific dihedral angles. epstem.netresearchgate.net A study on the related 2-methoxythiophene molecule performed a potential energy curve scan as a function of the C3-C2-O-C6 torsion angle to determine the most stable conformation. epstem.net This analysis revealed that the planar conformation, where the methoxy group is coplanar with the thiophene ring, is the most stable. epstem.net Similar analyses for 5-methyl thiophene acryloyl ethyl ester have been used to understand the relationship between conformational states and vibrational spectra. nih.gov
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. mdpi.com By calculating the energies of reactants, products, and all species along the reaction pathway, a complete energy profile can be constructed. This allows chemists to understand the feasibility of a reaction, predict its products, and gain insight into the factors controlling its selectivity. researchgate.net
For example, a computational study using the Molecular Electron Density Theory (MEDT) was conducted on the reaction between 2-methoxyfuran (B1219529) (another five-membered heterocyclic ether) and a nitroalkene. mdpi.com This study was able to map out the reaction pathway, identify zwitterionic intermediates, and rule out a previously proposed mechanism. mdpi.com Similarly, quantum-chemical calculations have been employed to study the acylation of thienopyrrole derivatives to understand the regioselectivity of the reaction under Friedel-Crafts conditions. researchgate.net These approaches could be applied to understand the synthesis and reactivity of this compound, providing insights that are difficult to obtain through experimental means alone.
In Silico Prediction of Structure-Activity Relationships (SAR) and Pharmacokinetic Properties
In the early stages of drug discovery and materials science, it is highly desirable to predict the properties of a compound before its synthesis. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are used for this purpose. researchgate.netnih.gov
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.gov These models use molecular descriptors (numerical representations of a molecule's properties) to predict the activity of new, untested compounds. nih.gov
Chemical Reactivity and Transformation Mechanisms of Thiophenecarboxylates
Intrinsic Reactivity of the Thiophene (B33073) Ring System
The thiophene ring is an electron-rich aromatic heterocycle. Its aromaticity, while significant, is less than that of benzene (B151609), making it generally more reactive in electrophilic substitution reactions. wikipedia.orge-bookshelf.denih.gov The sulfur atom's lone pairs are integral to the delocalized π-electron system, which is the source of its aromatic character. wikipedia.org However, the introduction of substituents at the 2- and 5-positions profoundly modifies this intrinsic reactivity.
The reactivity of the thiophene ring in Methyl 5-Methoxy-2-thiophenecarboxylate is modulated by the competing electronic effects of the methoxy (B1213986) and carboxylate groups.
Methyl Carboxylate Group (-COOCH₃) at C2: The methyl carboxylate group is a deactivating group. It exerts a strong electron-withdrawing effect through both resonance (-R) and induction (-I). This pulls electron density out of the thiophene ring, making it less nucleophilic and less reactive towards electrophiles.
The net effect is a "push-pull" system. The activating -OCH₃ group at C5 enriches the ring with electrons, while the deactivating -COOCH₃ group at C2 withdraws them. This polarization significantly influences which positions on the ring (C3 and C4) are most likely to react. The activating effect of the methoxy group generally makes the ring more reactive than an unsubstituted thiophene bearing only a deactivating group.
| Substituent | Position | Electronic Effect | Influence on Thiophene Ring |
| Methoxy (-OCH₃) | C5 | +R > -I | Activating (electron-donating) |
| Methyl Carboxylate (-COOCH₃) | C2 | -R, -I | Deactivating (electron-withdrawing) |
Ester Hydrolysis, Transesterification, and Decarboxylation Pathways
Reactions involving the ester functional group are central to the chemical transformations of this compound.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-methoxy-2-thiophenecarboxylic acid. This reaction is typically carried out under acidic or basic conditions. masterorganicchemistry.com
Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate. masterorganicchemistry.com Subsequent protonation of the resulting carboxylate salt during an acidic workup yields the carboxylic acid.
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. google.com This process is reversible.
Transesterification: This process exchanges the methyl group of the ester for a different alkyl group from an alcohol (R'-OH). wikipedia.org The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.comorganic-chemistry.org The mechanism involves nucleophilic attack of the new alcohol on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of methanol (B129727). wikipedia.org
Decarboxylation: The removal of the carboxylic acid group (as CO₂) from 5-methoxy-2-thiophenecarboxylic acid (the product of hydrolysis) is a potential subsequent reaction. Decarboxylation of aromatic carboxylic acids is generally difficult and requires high temperatures. However, the reaction is facilitated if a carbanion-stabilizing group is present at the beta-position relative to the carboxyl group. masterorganicchemistry.com For 5-methoxy-2-thiophenecarboxylic acid, direct decarboxylation is challenging but can sometimes be achieved under harsh conditions or with specific metal catalysts. youtube.com
Nucleophilic Acyl Substitution and Other Nucleophilic Reactions
The carbonyl carbon of the ester group in this compound is electrophilic and is a prime site for nucleophilic attack. This leads to nucleophilic acyl substitution, a fundamental reaction class for esters. masterorganicchemistry.com
The reaction proceeds via a two-step addition-elimination mechanism:
Addition: A nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.
Elimination: The C=O π-bond is reformed, and the methoxide (B1231860) ion (⁻OCH₃) is expelled as a leaving group.
This pathway allows for the conversion of the ester into a variety of other functional groups. The reaction's success depends on the nucleophile being a stronger base than the methoxide leaving group. masterorganicchemistry.com
Examples of Nucleophilic Acyl Substitution:
| Reagent/Nucleophile | Product |
| Ammonia (NH₃) or Amines (RNH₂) | Amides |
| Grignard Reagents (RMgX) | Tertiary Alcohols (after two additions) |
| Hydride (e.g., from LiAlH₄) | Primary Alcohol (reduction) |
Electrophilic Attack on the Thiophene Ring (e.g., Sulfonylation, Nitration)
Electrophilic aromatic substitution is a key reaction for thiophenes. nih.gov In this compound, the directing effects of the two substituents are crucial. The C5-methoxy group is a powerful ortho-, para-director (activating), while the C2-carboxylate group is a meta-director (deactivating).
The activating -OCH₃ group directs incoming electrophiles to the C4 position.
The deactivating -COOCH₃ group directs incoming electrophiles to the C4 position.
Since both groups direct the electrophile to the same position (C4), electrophilic substitution is expected to occur regioselectively at the C4 position. The C3 position is less favored due to steric hindrance from the adjacent C2-carboxylate group.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group. youtube.com Given the directing effects, the expected product is Methyl 5-Methoxy-4-nitro-2-thiophenecarboxylate. Studies on the nitration of substituted benzo[b]thiophens show that substitution occurs on the benzene ring, guided by the existing substituents. rsc.org
Sulfonylation: Reaction with a sulfonyl chloride (e.g., TsCl) in the presence of a Lewis acid catalyst would introduce a sulfonyl group onto the ring, likely at the C4 position.
Cycloaddition Reactions (e.g., Diels-Alder) with Thiophene Dienophiles
The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. Due to its aromaticity, the thiophene ring is a reluctant diene and an even more reluctant dienophile. nih.govresearchgate.net
Thiophene as a Diene: Thiophene can be forced to act as a diene in Diels-Alder reactions, but this usually requires high pressures, high temperatures, or highly reactive dienophiles like maleic anhydride. researchgate.netresearchtrends.net The aromaticity of the thiophene ring must be overcome, making the reaction energetically unfavorable under normal conditions. nih.gov A common strategy to facilitate this reaction is to first oxidize the thiophene to a thiophene-S-oxide or thiophene-S,S-dioxide. researchtrends.netutexas.edu This oxidation disrupts the aromatic system, making the resulting molecule a much more reactive diene. utexas.edu
Thiophene as a Dienophile: For the thiophene ring itself to act as a dienophile (a 2π component), it would need to react across one of its double bonds. This is exceptionally rare for the parent thiophene. However, in intramolecular reactions, the thiophene nucleus can be made to function as a dienophile depending on the substituents attached to the diene part of the molecule. rsc.org For an intermolecular reaction involving this compound, its participation as a dienophile is not a commonly observed or favorable pathway. The electron-rich nature of the ring, enhanced by the methoxy group, makes it a poor candidate to react with a typical electron-rich diene.
Oxidation and Reduction Chemistry of Thiophenecarboxylates
The oxidation and reduction chemistry of thiophenecarboxylates is crucial for both the synthesis of functionalized thiophenes and their degradation. The thiophene ring, while aromatic, possesses a sulfur atom that can influence its reactivity under oxidative and reductive conditions.
Oxidation:
The thiophene nucleus is generally susceptible to oxidation, which can lead to ring opening or the formation of sulfoxides and sulfones. However, the presence of an electron-withdrawing carboxylate group at the C2 position tends to deactivate the ring towards oxidation. The primary oxidative reactions relevant to this compound often involve the synthesis of its carboxylic acid precursor or modifications of other substituents on the ring.
One common synthetic route to thiophenecarboxylic acids involves the oxidation of the corresponding alkyl-substituted thiophenes. For instance, methylthiophenes can be efficiently oxidized to thiophenecarboxylic acids using strong oxidizing agents like sodium dichromate (Na₂Cr₂O₇) in a sealed tube. psu.edu This method has been successfully applied to produce various thiophenecarboxylic acids from methylthiophenes. researchgate.net Another approach involves a catalytic system using vanadium, iron, or molybdenum compounds with carbon tetrachloride and methanol. semanticscholar.org This process is believed to proceed through the formation of methyl hypochlorite (B82951) and formaldehyde, leading to oxymethylation of the thiophene ring, followed by oxidation to the carboxylic acid and subsequent esterification. semanticscholar.org Notably, in reactions involving substituted thiophenes, such as 2-chlorothiophene, the ester group can be introduced at the 5-position while the halogen remains intact, yielding methyl 5-chlorothiophene-2-carboxylate. semanticscholar.org This highlights the relative stability of the ester function under these specific oxidative conditions.
Oxidative Synthesis of Thiophenecarboxylic Acids
| Starting Material | Oxidizing Agent/System | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Methylthiophene | Na₂Cr₂O₇, H₂O, 250°C | 3-Thiophenecarboxylic acid | 82% | psu.edu |
| Thiophene | CCl₄–CH₃OH–VO(acac)₂ | Methyl 2-thiophenecarboxylate | 45% | semanticscholar.org |
| 2-Ethylthiophene | CCl₄–CH₃OH–Fe(acac)₃ | Methyl 5-ethyl-2-thiophenecarboxylate | 64% | semanticscholar.org |
| 2-Chlorothiophene | CCl₄–CH₃OH–Fe(acac)₃ | Methyl 5-chlorothiophene-2-carboxylate | Data not specified | semanticscholar.org |
Reduction:
The reduction of the thiophene ring is a challenging transformation that typically requires harsh conditions, often leading to desulfurization. This process involves the cleavage of the carbon-sulfur bonds and saturation of the carbon chain. While specific studies on the reduction of this compound are limited, general methods for thiophene reduction are applicable. Desulfurization can be achieved using reagents like Raney nickel, which effectively removes the sulfur atom to yield an aliphatic compound. For instance, the reduction of a ketone or aldehyde can be accomplished by first converting it to a thioacetal, which is then reduced with H₂ and Raney nickel, replacing the carbon-sulfur bonds with carbon-hydrogen bonds. cymitquimica.com The ester group on the thiophene ring can also be a target for reduction, typically using hydride reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol, 5-methoxy-2-thiophenemethanol.
Advanced Research Applications of Methoxythiophenecarboxylate Derivatives
Medicinal Chemistry and Pharmaceutical Sciences
The thiophene (B33073) nucleus is recognized as a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.gov The specific substitution pattern of methoxy (B1213986) and carboxylate groups on the thiophene ring provides a unique starting point for creating diverse molecular architectures with significant therapeutic potential. The presence of heteroatoms like sulfur and oxygen can enhance drug-receptor interactions, solubility, and metabolic profiles. nih.gov
Precursors for Bioactive Compounds and Novel Drug Development
Derivatives of methoxythiophenecarboxylate serve as crucial intermediates or building blocks in the synthesis of complex bioactive molecules. mdpi.com The inherent reactivity of the thiophene core and its substituents allows for a wide range of chemical transformations, making these compounds versatile precursors for creating libraries of novel chemical entities for drug discovery programs. nih.gov
Researchers have utilized these precursors to develop compounds with targeted biological activities. For instance, the synthesis of methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives has been explored for their potential as anticancer agents. nih.gov This process often begins with a simpler, functionalized thiophene, such as a methoxythiophenecarboxylate derivative, which is then elaborated through multi-step synthetic sequences. nih.gov Similarly, halogenated 2-thiophenecarboxylic acid derivatives, which can be derived from thiophenecarboxylates, are essential building blocks for new classes of insecticides, demonstrating their utility beyond pharmaceuticals. mdpi.com The development of potent retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitors, which are significant for treating autoimmune diseases, has also been based on N-(5-(arylcarbonyl)thiophen-2-yl)amide scaffolds. mdpi.com
Table 1: Examples of Bioactive Compounds Derived from Thiophenecarboxylate Precursors
| Precursor Type | Derived Bioactive Compound Class | Therapeutic Target/Application | Reference |
|---|---|---|---|
| Methyl 4-bromo-3-methoxythiophene-2-carboxylate | Methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylates | Anticancer Agents | nih.gov |
| Halogenated 2-thiophenecarboxylic acids | 2,6-dihaloaryl 1,2,4-triazoles | Insecticides (e.g., aphid, mite control) | mdpi.com |
| Thiophene ketone amides | N-(5-(arylcarbonyl)thiophen-2-yl)amides | RORγt Inhibitors (Autoimmune Diseases) | mdpi.com |
| 3-Methoxythiophene-2-carboxylates | Novel thiophene derivatives | Anticancer (Protein Tyrosine Phosphatase 1B) | nih.gov |
Antimicrobial and Antifungal Agent Research
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. frontiersin.org Thiophene derivatives have long been investigated for their potential to combat bacterial and fungal infections. frontiersin.orgcff.org The inclusion of methoxy and carboxylate groups can modulate the lipophilicity and electronic properties of the thiophene ring, influencing the compound's ability to penetrate microbial cell membranes and interact with molecular targets.
Research has demonstrated that synthetic thiophene analogues exhibit significant antimicrobial activity. In one study, a series of newly synthesized thiophene derivatives were tested against various bacterial and fungal strains. Compound S₁, a thiophene analogue, was identified as a highly potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. frontiersin.org Another compound from the same series, S₄, displayed excellent antifungal activity against Candida albicans and Aspergillus niger. frontiersin.org Furthermore, 2-aminothiophene (2AT) derivatives have shown promise against fluconazole-resistant Candida species, not only by inhibiting their growth but also by preventing the formation of resilient biofilms. cff.org The investigation of 3-halobenzo[b]thiophenes revealed that a derivative featuring a methyl alcohol group at the C2 position and a chlorine atom at the C3 position had notable activity against Bacillus cereus and C. albicans. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Thiophene Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Research Finding | Reference |
|---|---|---|---|
| Thiophene analogue (S₁) | S. aureus, B. subtilis, E. coli, S. typhi | Potent antibacterial activity with a MIC value of 0.81 µM/ml. | frontiersin.org |
| Thiophene analogue (S₄) | C. albicans, A. niger | Excellent antifungal activity with a MIC value of 0.91 µM/ml. | frontiersin.org |
| 2-Aminothiophene (2AT) derivative | Candida species (including fluconazole-resistant strains) | Exhibits antifungal activity and significantly reduces biofilm formation. | cff.org |
| 3-Chloro-benzo[b]thiophene with C2-methyl alcohol | B. cereus, C. albicans | Showed better antimicrobial activity with a MIC of 128 µg/mL. | nih.gov |
| Tetrasubstituted iminothiophene derivative (7) | Pseudomonas aeruginosa | Found to be more potent than the standard drug gentamicin. | google.com |
Anticancer and Antitumor Activity Investigations
The structural versatility of methoxythiophenecarboxylate derivatives makes them attractive scaffolds for the development of new anticancer agents. nih.govnih.gov The thiophene ring can act as a bioisostere for a phenyl ring, often leading to improved pharmacological properties. nih.gov The position of substituents, such as methyl and methoxy groups, has been shown to be crucial for cytotoxic activity against various cancer cell lines. nih.gov
Numerous studies have explored the anticancer potential of this compound class. For instance, a novel series of 3-methoxythiophene-2-carboxylate derivatives were designed and evaluated for their anticancer activity, with one compound showing high potency with an IC₅₀ value of 5.25 μM against the MCF-7 breast cancer cell line. nih.gov Another study focused on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, with some compounds demonstrating high inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. nih.gov Research into tranilast (B1681357) derivatives incorporating a thiophene core found them to be more effective against the PC-3 prostate cancer cell line than the reference drug 5-fluorouracil. frontiersin.org The introduction of a benzothiazole (B30560) moiety or a pyrimidine-substitution on related sulfonamides has also been shown to enhance anticancer activity. nih.gov
Table 3: Selected Thiophene Derivatives with Anticancer Activity
| Derivative Class | Cancer Cell Line(s) | Key Finding (IC₅₀/Activity) | Reference |
|---|---|---|---|
| 3-Methoxythiophene-2-carboxylate derivative (1m) | MCF-7 (Breast) | Potent activity with IC₅₀ of 5.25 μM. | nih.gov |
| Tetrahydrobenzo[b]thiophene derivative (9) | MCF-7, NCI-H460, SF-268 | Showed the highest inhibitory effect among tested compounds. | nih.gov |
| Thiophene-based tranilast derivative (13) | PC-3 (Prostate) | IC₅₀ of 2.64 ± 0.21 µM, more potent than 5-FU. | frontiersin.org |
| Thiophene-based pyrimidin sulfonamide | MCF-7 (Breast) | Exhibited potent activity with an IC₅₀ value of 9.55 µmol L⁻¹. | |
| Thiophene derivative (TP 5) | HepG2, SMMC-7721 (Liver) | Identified as a potential anticancer agent based on its ability to inhibit tumor cell growth. |
Anti-inflammatory Compound Design and Evaluation
Thiophene-based compounds are well-represented among anti-inflammatory drugs, with commercial examples like Tinoridine and Tiaprofenic acid. The structural features of methoxythiophenecarboxylate derivatives, specifically the presence of ester, methyl, and methoxy groups, are considered important for anti-inflammatory activity. These groups can play a crucial role in the recognition and inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The hydrophobicity and aromaticity of the thiophene ring may also enhance membrane permeability, contributing to the efficacy of these compounds. nih.gov
The design of novel anti-inflammatory agents often involves the bioisosteric replacement of benzene (B151609) rings with thiophene rings. For example, tetrasubstituted thiophene analogues have been synthesized and evaluated for their anti-inflammatory effects. One such compound, methyl 2-(4-methoxyanilino)-5-(3-nitrobenzoyl)-4-methylthiophene-3-carboxylate, was synthesized as part of a series of potential anti-inflammatory agents. Subsequent hydrolysis of this ester to its corresponding carboxylic acid, 2-(4-methoxyanilino)-5-(3-nitrobenzoyl)-4-methylthiophene-3-carboxylic acid, was also performed to evaluate the impact of this functional group on activity. These studies highlight the systematic approach used to optimize the anti-inflammatory properties of thiophene scaffolds.
Table 4: Examples of Thiophene Derivatives in Anti-inflammatory Research
| Compound Name/Class | Target/Model | Significance in Research | Reference |
|---|---|---|---|
| Methyl 2-(4-methoxyanilino)-5-(3-nitrobenzoyl)-4-methylthiophene-3-carboxylate | Carrageenan-induced rat paw edema | Synthesized as a target compound for evaluation as a potential anti-inflammatory agent. | |
| 2-(4-Methoxyanilino)-5-(3-nitrobenzoyl)-4-methylthiophene-3-carboxylic acid | Carrageenan-induced rat paw edema | Created via hydrolysis of the corresponding ester to study structure-activity relationships. | |
| Tinoridine | COX enzymes | A commercial anti-inflammatory drug containing a thiophene ring. | |
| Tiaprofenic acid | COX enzymes | A commercial NSAID with a thiophene core structure. |
Cyclic Nucleotide Modulators for Therapeutic Interventions (e.g., Secretory Diarrheas, Polycystic Kidney Disease)
Therapeutic intervention in diseases like certain secretory diarrheas and polycystic kidney disease (PKD) often involves the modulation of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Two key protein families involved in regulating these pathways are the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel and phosphodiesterases (PDEs). Inhibiting excessive CFTR-mediated chloride secretion is a strategy for treating secretory diarrheas, while modulating cAMP levels through PDE inhibition is a therapeutic approach for conditions like PKD.
While direct studies on Methyl 5-methoxy-2-thiophenecarboxylate as a cyclic nucleotide modulator are not prominent, the broader class of thiophene derivatives has been identified as a source of potent PDE inhibitors. PDEs are enzymes that hydrolyze cAMP and cGMP, and their inhibition leads to increased intracellular levels of these cyclic nucleotides. A patent for aryl thiophene derivatives describes their use as inhibitors of phosphodiesterase IV (PDE IV), which could be beneficial in treating inflammatory conditions like asthma. Furthermore, research has led to the discovery of benzothiophene (B83047) derivatives as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), with IC₅₀ values in the nanomolar range. nih.gov These findings establish the thiophene scaffold as a viable starting point for designing novel cyclic nucleotide modulators.
Table 5: Thiophene Derivatives as Phosphodiesterase (PDE) Inhibitors
| Derivative Class | PDE Target | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Aryl thiophene derivatives | PDE IV | Asthma, Inflammatory Diseases | |
| Benzothiophene derivatives | PDE10A | Neurological and Psychiatric Disorders | nih.gov |
Development of Sulfonamide-Based Drugs from Thiophene Precursors
Sulfonamides, or "sulfa drugs," are a cornerstone of medicinal chemistry, known for their wide range of biological activities, including antimicrobial, anticancer, and diuretic effects. The incorporation of a thiophene moiety into a sulfonamide structure can significantly influence its pharmacological profile. Thiophene-based sulfonamides are actively investigated as inhibitors of various enzymes, such as carbonic anhydrases, which are therapeutic targets for glaucoma and other conditions.
The synthesis of these hybrid molecules often uses functionalized thiophenes as precursors. For example, thiophene-based thiazole, pyrazole, and pyrimidine (B1678525) sulfonamide derivatives have been synthesized and evaluated for their antitumor activity against the MCF-7 breast cancer cell line, with some showing potent inhibitory effects. In another study, a series of thiophene-based sulfonamides were evaluated as inhibitors of human carbonic anhydrase I and II isoenzymes, demonstrating potent inhibition at low concentrations. The development of novel sulfonamides effective against methicillin-resistant Staphylococcus aureus (MRSA) has also included thiophene-containing structures, such as N-[4-(thiophen-2-yl)thiazol-2-yl]benzenesulfonamides, highlighting the versatility of thiophene precursors in creating drugs to combat antibiotic resistance.
Table 6: Research on Sulfonamide Drugs from Thiophene Precursors
| Thiophene-Sulfonamide Derivative Class | Biological Target/Application | Key Research Finding | Reference |
|---|---|---|---|
| Thiophene-based pyrimidine sulfonamide | Antitumor (MCF-7 cell line) | Showed potent activity with an IC₅₀ value of 9.55 µmol L⁻¹. | |
| General thiophene-based sulfonamides | Human Carbonic Anhydrase I & II | Demonstrated potent inhibition with Kᵢ values in the nanomolar to micromolar range. | |
| N-[4-(thiophen-2-yl)thiazol-2-yl]benzenesulfonamides | Antibacterial (MRSA) | Showed selective activity against various S. aureus strains, including MRSA. | |
| General thiophene carboxamides with sulfonamide | Anticancer (A375, HT-29, MCF-7) | Synthesized and evaluated for cytotoxic effects against various cancer cell lines. |
Targeting Specific Enzymes and Biological Pathways (e.g., MbtI Salicylate (B1505791) Synthase, Photosynthesis)
The quest for novel therapeutic agents increasingly focuses on targeting essential enzymes that are unique to pathogens and absent in humans. One such target is the salicylate synthase MbtI, an enzyme crucial for the biosynthesis of mycobactins, which are iron-chelating molecules (siderophores) essential for the survival and virulence of Mycobacterium tuberculosis (Mtb). mdpi.comunipi.itnih.gov The inhibition of MbtI disrupts iron acquisition by Mtb, representing a promising strategy for developing new antitubercular drugs. mdpi.comnih.govnih.gov
Research into MbtI inhibitors has explored various heterocyclic scaffolds, including furan-based carboxylic acids, which are structurally analogous to thiophene carboxylates. mdpi.comunipi.it In a study aimed at elucidating the structure-activity relationships (SAR) for MbtI inhibition, a series of furan-2-carboxylic acid analogues were synthesized and tested. mdpi.com Among these was a compound featuring a methoxy moiety, 5-(3-cyano-5-methoxyphenyl)furan-2-carboxylic acid (Compound VII in the study). mdpi.com This derivative displayed a comparable half-maximal inhibitory concentration (IC₅₀) to other potent inhibitors in the series, demonstrating that a methoxy group is well-tolerated and can be part of an effective pharmacophore for MbtI inhibition. mdpi.com Specifically, its IC₅₀ was approximately 15 µM, similar to the lead compound in the study. mdpi.com This finding suggests that thiophene-based analogues, such as this compound derivatives, could also serve as effective inhibitors of MbtI, warranting further investigation in this area.
Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Pharmacophores
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and agrochemical development, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. youtube.com By systematically modifying a lead compound, researchers can identify the key structural features—the pharmacophore—responsible for its desired effects and optimize them to enhance potency and selectivity. youtube.comnih.govnih.gov
For heterocyclic compounds like methoxythiophenecarboxylate derivatives, SAR studies typically involve modifying substituents on the thiophene ring, altering the ester group, and introducing different functional groups to probe interactions with a biological target. nih.govmdpi.com For instance, in the development of kinase inhibitors, the introduction of different substituents on aromatic rings can dramatically alter activity. mdpi.com An SAR study on spautin-1 analogues revealed that introducing a halogen at a specific position of a phenyl group significantly increased activity. mdpi.com Similarly, studies on inhibitors for other enzymes have shown that the electronic properties of substituents are crucial; electron-withdrawing groups like cyanophenyl or (trifluoromethyl)phenyl can lead to higher inhibitory activity compared to electron-donating groups like methoxyphenyl in certain contexts. nih.gov
The goal of these studies is to build a comprehensive model of the pharmacophore, which is the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. nih.gov This knowledge allows for the rational design of new, more potent compounds. nih.gov
Table 1: Illustrative SAR Data for Heterocyclic Carboxylic Acid Derivatives
This table demonstrates how systematic modifications to a core structure can influence biological activity, using representative data inspired by studies on enzyme inhibitors. mdpi.comnih.gov
| Compound ID | Core Ring | R1 Substituent (Position 5) | R2 Substituent (Position 3) | Inhibitory Activity (IC₅₀ in µM) |
| Lead-A | Furan | Phenyl | H | 70 |
| A-1 | Furan | 4-Methoxyphenyl | H | 75 |
| A-2 | Furan | 4-(Trifluoromethyl)phenyl | H | 45 |
| A-3 | Furan | 4-Cyanophenyl | H | 39 |
| Lead-B | Furan | 3,5-dinitrophenyl | H | 25 |
| B-1 | Furan | 3-Cyano-5-(trifluoromethyl)phenyl | H | 15 |
| B-2 | Furan | 3,5-bis(trifluoromethyl)phenyl | H | 19 |
| B-3 | Furan | 3-Cyano-5-methoxyphenyl | H | 17 |
Agrochemical Research and Development
Thiophene derivatives are a well-established and highly versatile class of compounds in agrochemical research, demonstrating significant potential as active ingredients in fungicides, herbicides, and insecticides. nih.govresearchgate.netresearchgate.net Their broad spectrum of biological activity makes them valuable lead structures for the development of new crop protection agents. nih.govmdpi.com
Herbicidal and Fungicidal Applications of Thiophene Derivatives
The thiophene ring is a key structural motif in several commercial fungicides, including boscalid, penthiopyrad, and isofetamid. nih.gov Research continues to leverage this scaffold to discover novel antifungal agents. For example, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and tested against cucumber downy mildew (Pseudoperonospora cubensis). nih.gov Two compounds from this series, 4a and 4f, exhibited excellent fungicidal activity, with EC₅₀ values of 4.69 mg/L and 1.96 mg/L, respectively. nih.gov This was significantly more potent than the commercial fungicides diflumetorim (B165605) (EC₅₀ = 21.44 mg/L) and flumorph (B1672888) (EC₅₀ = 7.55 mg/L). nih.gov Similarly, new thiophene-based stilbene (B7821643) derivatives inspired by resveratrol (B1683913) have shown improved antifungal activity against Botrytis cinerea. nih.gov
In the realm of herbicides, thiophene-derived aminophosphonates have been investigated as potential soil-applied weed control agents. mdpi.commdpi.com Studies evaluating their phytotoxicity found that certain derivatives were highly effective. mdpi.comnih.gov Specifically, dimethyl N-(2-methylphenyl)amino(2-thienyl)methylphosphonate (2a) was identified as a potent total weed killer, capable of effectively controlling the highly resistant weed Chenopodium album. mdpi.comnih.gov These studies also highlighted the potential for selectivity, with some compounds showing greater toxicity towards dicotyledonous weeds like radish compared to monocotyledonous crops like oats. mdpi.com
Formulation of Crop Protection Agents with Enhanced Efficacy
The formulation of an active agrochemical ingredient is critical to its performance in the field. A potent molecule may be ineffective if not delivered to the target pest or weed efficiently. Formulation can enhance solubility, stability, and bioavailability, leading to improved efficacy and potentially reducing the required application rate. nih.govresearchgate.net
In the development of N-(thiophen-2-yl) nicotinamide fungicides, the most promising compound (4f) was tested in a 10% emulsifiable concentrate (EC) formulation. nih.gov In field trials, this 10% EC formulation demonstrated excellent control of cucumber downy mildew, achieving 70% and 79% efficacy at application rates of 100 mg/L and 200 mg/L, respectively. nih.gov These results were superior to the commercial fungicide flumorph. nih.gov
Formulation can also be used to improve the delivery of lipophilic (oil-loving) active ingredients. A study on a thiophene derivative with antifungal properties (5CN05) found that its activity against Candida species and Cryptococcus neoformans was significantly enhanced when embedded in a microemulsion. researchgate.net The minimum inhibitory concentration (MIC) against C. neoformans dropped from 17 µg/mL for the pure compound to just 2.2 µg/mL for the microemulsion formulation, demonstrating a nearly eight-fold increase in potency. researchgate.net This approach can also be used to mitigate potential ecotoxicity, for instance by using controlled-release polymeric carriers for potent herbicides. nih.gov
Materials Science and Advanced Functional Materials
Thiophene and its derivatives are fundamental building blocks in materials science, particularly in the field of organic electronics. nih.govnih.gov The ability of the thiophene ring to facilitate electron delocalization makes polythiophenes and oligothiophenes excellent organic semiconductors. nih.govmdpi.com These materials are used in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.gov
Building Blocks for Specialty Polymers and Functional Coatings
The functionalization of the thiophene ring allows for the fine-tuning of its electronic and physical properties, making derivatives like this compound attractive as monomers or building blocks for specialty polymers and functional coatings. nih.govmdpi.com The methoxy group, being electron-donating, can modulate the electronic characteristics of the thiophene ring, which is advantageous for creating materials with specific charge-transport properties. mdpi.com
Research has demonstrated the synthesis of thiophene-functionalized triindoles for use as semiconductor materials in OTFTs. mdpi.com The incorporation of thiophene moieties was found to adjust the ionization potential to a level suitable for efficient hole injection while maintaining stability. mdpi.com While not using this compound directly, this work exemplifies the strategy of using functionalized thiophenes as building blocks to create advanced materials. Furthermore, research into biobased monomers has shown that related structures, such as 2-methoxy-4-vinylphenol (B128420) derived from ferulic acid, can serve as versatile platforms for creating both thermoplastics and thermoset polymers through radical polymerization. mdpi.com This highlights the utility of the methoxy-functionalized aromatic motif in polymer synthesis, suggesting a similar potential for thiophene-based counterparts in creating functional polymers and coatings with tailored thermal and electronic properties.
Organic Semiconductors and Optoelectronic Device Applications
Thiophene derivatives, including those related to this compound, are foundational materials in the field of organic electronics. Their utility stems from the π-conjugated system of the thiophene ring, which facilitates charge transport. Polythiophenes and their derivatives are among the most studied classes of conducting polymers due to their excellent electronic properties, environmental stability, and the ability to be chemically modified to tune their characteristics. acs.orgtandfonline.com
The electronic and optical properties of polythiophene (PT) can be finely adjusted by altering the degree of polymerization or by adding various substituents to the thiophene ring. researchgate.net For instance, increasing the length of an alkoxy substituent at the 3-position of the thiophene ring can significantly enhance the properties of the resulting polythiophenes for electronic applications. tandfonline.com These modifications influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly impacting the material's semiconducting and light-emitting behavior. researchgate.net This tunability makes them prime candidates for a range of optoelectronic devices, including organic field-effect transistors (OFETs), organic photovoltaic cells (solar cells), and light-emitting diodes. acs.orgtandfonline.combohrium.com
Research has shown that polymers incorporating thiophene units can act as efficient donor materials in all-polymer solar cells (all-PSCs), which benefit from mechanical flexibility and potential for low-cost, large-scale manufacturing. bohrium.comrsc.org The development of novel polythiophene derivatives continues to be a key strategy for achieving higher efficiency and stability in organic solar cells. bohrium.comrsc.org In organic field-effect transistors, quinoidal oligothiophenes have demonstrated ambipolar behavior with high charge carrier mobilities, indicating efficient transport of both electrons and holes. researchgate.net
Table 1: Properties of Thiophene-Based Polymers in Organic Electronics
| Polymer/Derivative Class | Key Properties | Device Applications |
|---|---|---|
| Polythiophenes (general) | Tunable conductivity, environmental stability, processability. acs.orgtandfonline.com | OFETs, OLEDs, Organic Photovoltaics, Sensors. acs.orgtandfonline.com |
| Quinoidal Thiophenes | Low band gap, amphoteric redox behavior, ambipolar charge transport. researchgate.net | Organic Field-Effect Transistors (OFETs). researchgate.net |
| Fluorene-Benzotriazole-Thiophene Copolymers | White light emission, high photoluminescence. rsc.org | White Organic Light-Emitting Diodes (WOLEDs). rsc.org |
Corrosion Inhibitor Studies
Thiophene derivatives have emerged as effective corrosion inhibitors for various metals and alloys, including steel and aluminum, particularly in acidic environments. researchgate.netresearchgate.netnih.gov Their inhibitory action is attributed to the presence of heteroatoms (sulfur, and often nitrogen and oxygen in substituents) and π-electrons in the aromatic ring. nih.govfrontiersin.org These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. researchgate.netoup.com
The effectiveness of these compounds generally increases with their concentration, reaching high inhibition efficiencies. researchgate.netresearchgate.net For example, certain thiophene derivatives have demonstrated inhibition efficiencies as high as 96% for aluminum alloys in hydrochloric acid and 87% for steel in sulfuric acid. researchgate.netresearchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, reveal that these inhibitors can act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netscribd.com
The structure of the thiophene derivative plays a crucial role in its performance. The presence of electron-donating groups, the planarity of the molecule, and the number of adsorption centers (heteroatoms) all influence the strength of the interaction with the metal surface. nih.govfrontiersin.org Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the molecular structure of these inhibitors with their protective efficacy, showing that parameters like the energy of the HOMO are good predictors of inhibition performance. researchgate.netfrontiersin.org
Table 2: Performance of Thiophene Derivatives as Corrosion Inhibitors
| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | AA2024-T3 Aluminum Alloy | 1 M HCl | 96.0 | researchgate.net |
| (E)-thiophene-2-carbaldehyde oxime (OXM) | AA2024-T3 Aluminum Alloy | 1 M HCl | 94.0 | researchgate.net |
| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) | Steel | 0.5 M H₂SO₄ | 87 | researchgate.net |
| 2-acetylthiophene thiosemicarbazone (2-AT) | Mild Steel | 1 M HCl | 96 | oup.com |
Integration into Metal-Organic Frameworks (MOFs) for Sensing and Catalysis
Thiophene-dicarboxylate and other functionalized thiophene carboxylates serve as valuable organic linkers for the construction of Metal-Organic Frameworks (MOFs). acs.orgbohrium.comgoogle.com MOFs are crystalline porous materials built from metal ions or clusters connected by organic ligands, offering high surface areas and tunable pore environments. bohrium.comresearchgate.net The inclusion of thiophene-based linkers can impart specific functionalities to the resulting MOF, making them suitable for applications in luminescence sensing and heterogeneous catalysis. acs.orgacs.org
MOFs constructed with thiophene-functionalized dicarboxylates have shown promise as highly selective and sensitive luminescent sensors for environmental contaminants. For instance, certain zinc- and cadmium-based MOFs can detect heavy metal ions like Hg(II) and Cu(II), as well as organic molecules such as salicylaldehyde, through changes in their fluorescence. acs.org The geometry of the thiophene linker and the choice of metal ion are critical factors that determine the final structure and properties of the MOF. rsc.org
In the realm of catalysis, thiophene-functionalized MOFs can act as efficient heterogeneous catalysts. The framework can provide both Lewis acid sites (the metal centers) and basic sites (the sulfur or oxygen atoms of the linker), which can work synergistically to promote chemical reactions. acs.org Zn-MOFs incorporating thiophene linkers have demonstrated notable catalytic activity in the chemical fixation of carbon dioxide, such as in cycloaddition reactions with epoxides and the carboxylation of propargylic amines. acs.org The porous nature of these MOFs allows for the diffusion of reactants to the active sites, and their robust structure can permit recycling and reuse of the catalyst. acs.org
Application as OLED Intermediates
Thiophene derivatives are crucial intermediates and components in the development of materials for Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orginnovations-report.com Their inherent photophysical properties, particularly their capacity for strong fluorescence, make them ideal building blocks for the emissive layer in OLED devices. innovations-report.combeilstein-archives.org The electronic structure of thiophenes allows for the creation of materials that emit light across the visible spectrum, and their properties can be tailored by introducing different substituents onto the thiophene ring. researchgate.netinnovations-report.com
Thienothiophenes, which consist of two fused thiophene rings, are particularly promising materials for OLEDs due to their electron-rich, planar, and extensively delocalized electronic systems. beilstein-journals.org Donor-π-acceptor (D-π-A) type molecules, where a thienothiophene core acts as the π-conjugated bridge, have been synthesized and used as emitters in solution-processed OLEDs. beilstein-journals.orgbeilstein-archives.org These materials can exhibit high fluorescence quantum yields and lead to devices with low turn-on voltages and high efficiencies. beilstein-journals.orgbeilstein-archives.org For example, a D-π-A compound incorporating thienothiophene, triphenylamine (B166846) (donor), and dimesitylboron (acceptor) was used to fabricate an OLED with a maximum external quantum efficiency of 4.61%. beilstein-journals.orgbeilstein-archives.org
Furthermore, the introduction of thiophene linkers into polymer backbones has been shown to be an effective strategy for achieving white light emission in single-layer OLEDs, which is a significant goal for solid-state lighting and display applications. rsc.org
Table 3: Performance of OLEDs Utilizing Thiophene Derivatives
| Thiophene Derivative Type | Role in OLED | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Reference |
|---|---|---|---|---|
| DMB-TT-TPA (Thienothiophene D-π-A) | Emitter | 10.6 | 4.61 | beilstein-journals.orgbeilstein-archives.org |
| TPE2-TT (Tetraphenylethylene-Thienothiophene) | Emitter | 6.17 | 2.43 | rsc.org |
Intermediates in Complex Organic Synthesis
The structural and electronic characteristics of this compound make it a valuable intermediate in the field of complex organic synthesis.
Versatile Building Blocks for Multi-Step and Convergent Syntheses
This compound and related structures are highly versatile building blocks in organic synthesis. The thiophene ring is a stable aromatic system, yet it possesses distinct sites for functionalization. The ester and methoxy groups provide handles for a wide range of chemical transformations, including hydrolysis, amidation, and ether cleavage, while the hydrogen atoms on the thiophene ring can be selectively substituted through electrophilic aromatic substitution or metallation reactions. beilstein-journals.orgnih.gov
Synthesis of Biologically Relevant Natural Products and Analogs (e.g., Ranelic Acid Salts, Quinazolinocarboline Alkaloids)
Thiophene derivatives serve as key starting materials or intermediates in the total synthesis of biologically active natural products and their synthetic analogs. The thiophene ring can act as a bioisostere for other aromatic systems, like a benzene ring, offering a similar spatial arrangement but with different electronic properties, which can be advantageous for pharmacological activity. thepharmajournal.comnih.gov
For example, the synthesis of thiophene analogs of the natural product goniofufurone, which exhibits cytotoxic activity, has been achieved in a multi-step process starting from D-glucose. nih.gov A critical step in this synthesis involves the reaction of a thiophene-based Grignard reagent to install the heterocyclic core. nih.gov
Furthermore, the strategic use of thiophene building blocks is evident in the synthesis of complex heterocyclic systems like quinazolines. nih.gov While direct synthesis of ranelic acid or quinazolinocarboline alkaloids from this compound is not explicitly detailed in the provided context, the general principles of using functionalized thiophenes as precursors for complex, biologically relevant scaffolds are well-established. beilstein-journals.orgnih.govnih.gov The ability to construct diverse heterocyclic structures, including pyrimidines and thiazoles, from thiophene precursors highlights their importance in medicinal chemistry and drug discovery. researchgate.net
Future Directions and Emerging Research Avenues in Methoxythiophenecarboxylate Chemistry
Development of Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards sustainability has put a spotlight on the synthesis of thiophene (B33073) derivatives. benthamdirect.comeurekaselect.com Traditional methods for creating these compounds often rely on harsh conditions, toxic reagents, and metal catalysts, leading to significant environmental waste. nih.govrsc.org Future research is intensely focused on developing "green" synthetic routes that are more efficient, safer, and environmentally benign. nih.gov
Key areas of development include:
Metal-Free Synthesis: A major push is to replace heavy metal catalysts with metal-free alternatives to minimize toxicity and contamination. nih.govorganic-chemistry.org This involves using elemental sulfur or potassium sulfide (B99878) as the sulfur source under controlled, transition-metal-free conditions. organic-chemistry.org
Alternative Energy Sources: Non-traditional energy sources like microwave irradiation and ultrasound are being employed to accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes. eurekaselect.com
Eco-Friendly Solvents: Research is moving away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents. rsc.orgnih.gov In some cases, solvent-free reactions are being developed, further reducing waste. eurekaselect.comrsc.org
Atom Economy: New synthetic strategies are being designed to maximize the incorporation of starting materials into the final product, a principle known as atom economy. organic-chemistry.org This minimizes the generation of by-products and waste.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Thiophene Derivatives
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Catalysts | Often relies on metal-based catalysts (e.g., Palladium, Copper, Rhodium). nih.govorganic-chemistry.org | Focus on metal-free approaches, biocatalysts, or recyclable catalysts. nih.govorganic-chemistry.org |
| Solvents | Typically uses volatile and hazardous organic solvents. | Employs water, ionic liquids, deep eutectic solvents, or solvent-free conditions. rsc.orgnih.gov |
| Energy Source | Conventional heating (reflux). | Microwave irradiation, ultrasound, ball milling. eurekaselect.com |
| Reagents | May use toxic or hazardous reagents. | Utilizes less toxic sulfur sources (e.g., elemental sulfur) and safer reagents. nih.govorganic-chemistry.org |
| Efficiency | Can have lower yields and generate significant waste. | Aims for high atom economy, higher yields, and minimal waste generation. organic-chemistry.org |
These green methodologies are crucial for the large-scale, industrial production of compounds like Methyl 5-methoxy-2-thiophenecarboxylate, making them more economically viable and environmentally responsible. benthamdirect.comeurekaselect.com
Advanced Pharmacological Profiling and Preclinical Evaluation of Novel Analogs
Thiophene derivatives are recognized for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govpharmaguideline.com The scaffold of this compound serves as a valuable starting point for designing novel therapeutic agents. Future research will focus on a more systematic and advanced approach to drug discovery and development.
Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for phenyl rings, a strategy that can improve a drug's metabolic stability and binding affinity. nih.gov Future work will involve the synthesis of new analogs where the ester or methoxy (B1213986) groups of this compound are replaced with other functional groups (e.g., amides, heterocyclic rings) to fine-tune the compound's pharmacological profile. researchgate.net
Mechanism of Action Studies: While many thiophene compounds show promising activity, their precise mechanisms of action are often not fully understood. Advanced preclinical studies will be essential to identify specific cellular targets, such as kinases or apoptosis modulators, and to elucidate the pathways through which these molecules exert their effects. mdpi.comnih.gov
Targeted Drug Development: Building on known pharmacophores, researchers are designing novel thiophene derivatives to inhibit specific biological targets. For instance, new thiophene carboxamides have been developed as potential anticancer agents that target tumor cell proliferation and induce apoptosis. mdpi.comnih.govmdpi.com The evaluation of these novel analogs in advanced models, such as 3D spheroid cultures, will provide more accurate insights into their efficacy. mdpi.com
Table 2: Examples of Pharmacological Activities of Thiophene Analogs
| Compound Class | Pharmacological Activity | Investigated Target/Model | Reference |
|---|---|---|---|
| Thiophene Carboxamides | Anticancer (Cytotoxic) | A375 (melanoma), HT-29 (colorectal), MCF-7 (breast) cancer cell lines. mdpi.com | mdpi.comnih.gov |
| 2-Amino-thiophene Derivatives | Anti-leishmanial | Leishmania amazonensis promastigotes and amastigotes. | nih.gov |
| Thieno[2,3-d]pyrimidine Derivatives | GABAB Receptor Modulation | In vitro [³⁵S]GTPγS binding assays and in vivo sedation models in mice. | researchgate.net |
| Amino-thiophene Derivatives | Anticancer (Growth Inhibition) | HepG2, A2780, and A2780CP cancer cell lines. researchgate.net | researchgate.net |
| General Thiophene Derivatives | Anti-inflammatory, Antipsychotic | Various preclinical models. | pharmaguideline.com |
The systematic synthesis and rigorous preclinical evaluation of new analogs derived from this compound are expected to yield a new generation of potent and selective therapeutic agents. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Material Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of new drugs and materials based on the thiophene scaffold. mednexus.orgnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify promising candidates, and accelerate the design-build-test-learn cycle, saving considerable time and resources. nih.govcrimsonpublishers.com
Quantitative Structure-Activity Relationship (QSAR): ML algorithms are being used to develop robust QSAR models. nih.govresearchgate.net These models establish a mathematical relationship between the chemical structure of thiophene derivatives and their biological activity, allowing researchers to predict the potency of unsynthesized compounds. researchgate.net
Virtual Screening and Docking: AI-powered platforms can screen massive virtual libraries of thiophene compounds to identify those with the highest probability of binding to a specific biological target. nih.govmdpi.com Molecular docking simulations predict the binding interactions between a ligand and a protein, providing insights for optimizing the structure of molecules like this compound to enhance their affinity and selectivity. mdpi.comnih.gov
ADMET Prediction: A significant cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). AI models can predict these properties early in the discovery phase, helping to prioritize compounds with better drug-like characteristics and reducing late-stage attrition. crimsonpublishers.commdpi.com
New Material Discovery: Beyond pharmaceuticals, ML is being applied to discover new thiophene-based materials with desirable electronic or optical properties for applications in organic electronics and sensors. mdpi.com
Table 3: Applications of AI/ML in Thiophene-Based Discovery
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Drug Repurposing | Identifying new therapeutic uses for existing drugs by analyzing drug-target interactions and disease pathways. mdpi.com | Reduces time and cost to bring a therapy to market. |
| Toxicity Prediction | Using models trained on chemical structures to forecast the potential toxicity of new compounds. crimsonpublishers.commdpi.com | Enhances safety and reduces the risk of failure in clinical trials. |
| Virtual High-Throughput Screening | Computationally screening large databases of molecules to identify potential "hit" compounds against a target. nih.gov | Dramatically accelerates the initial phase of drug discovery. |
| Polypharmacology Prediction | Designing molecules that can interact with multiple targets or predicting the multiple targets of a single drug. crimsonpublishers.com | Enables the development of more effective treatments for complex diseases. |
| De Novo Drug Design | Generating entirely new molecular structures with desired properties using deep learning models like generative adversarial networks (GANs). | Expands the chemical space for novel drug candidates. |
By harnessing the predictive power of AI, researchers can navigate the vast chemical space of thiophene derivatives more intelligently, leading to the faster discovery of novel drugs and functional materials. mednexus.orgresearchgate.net
Exploration of Thiophene-Based Compounds in Biosensing and Diagnostic Technologies
The unique electronic and photophysical properties of thiophene-based molecules make them excellent candidates for developing advanced biosensors and diagnostic tools. researchgate.net Polymers and oligomers derived from functionalized thiophenes, including structures related to this compound, are being explored as active components in a variety of sensing platforms. bohrium.comnih.gov
Electrochemical Biosensors: Conducting polymers made from thiophene derivatives can be used as transducer materials on electrode surfaces. mdpi.com These platforms can immobilize enzymes or other biorecognition elements, allowing for the sensitive and selective electrochemical detection of analytes like glucose or DNA hybridization events. bohrium.commdpi.com The combination of different thiophene units, such as in thiophene-pyrrole hybrids, can create tailored platforms with enhanced stability and electron transfer capabilities. bohrium.comresearchgate.net
Fluorescent and Colorimetric Chemosensors: The thiophene scaffold is a core component in many chemosensors that signal the presence of an analyte through a change in fluorescence or color. researchgate.net These sensors can be designed for high selectivity and sensitivity in detecting various species, including metal ions like mercury(II) and zinc(II), as well as anions in biological and environmental samples. researchgate.netpdx.edumdpi.com
Organic Field-Effect Transistors (OFETs): Thiophene-based fused-ring systems are being synthesized for use as semiconductors in OFET-based biosensors. ntnu.no These devices offer the potential for label-free, real-time detection of biological interactions with high sensitivity.
Table 4: Thiophene-Based Compounds in Sensing Applications
| Sensor Type | Thiophene Derivative Used | Analyte Detected | Reference |
|---|---|---|---|
| Amperometric Biosensor | Poly(2,5-di(2-thienyl)thieno[3,2-b]thiophene) | Glucose | mdpi.com |
| Electrochemical Biosensor | Poly(thiophene-pyrrole) hybrids | DNA, Urea, Catechol | bohrium.com |
| Fluorescent Chemosensor | 2,5-di(pyridin-2-yl)thiophene derivatives | Mercury(II), Copper(II), Iron(III) | pdx.edu |
| Fluorescent "Turn-On" Probe | Diethylaminosalicylaldehyde-thiophene conjugate | Zinc (Zn²⁺) and Cyanide (CN⁻) ions | mdpi.com |
| OFET-based Biosensor | Indacenodithiophene (IDT) core | General biosensing applications | ntnu.no |
The future in this area involves creating highly specific, low-cost, and portable diagnostic devices based on thiophene chemistry for applications ranging from environmental monitoring to point-of-care medical testing. researchgate.net
Expanding Catalytic Applications and Sustainable Chemical Processes
Beyond their use as final products, thiophene derivatives themselves are finding roles as ligands, scaffolds, and catalysts in a variety of chemical transformations. The unique electronic nature of the thiophene ring can be harnessed to facilitate and control complex reactions.
Asymmetric Catalysis: Chiral thiophene-based structures are being developed for use in catalytic asymmetric reactions. nih.gov These reactions are crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The thiophene moiety can act as a rigid scaffold to create a well-defined chiral environment around a catalytic metal center.
Catalyst Scaffolds: The thiophene ring serves as a versatile building block for constructing more complex catalyst systems. For example, thiophene-based trimers and other oligomers can be functionalized to act as platforms for catalytic sites, with their properties tuned by the specific arrangement and type of thiophene units. nih.gov
Sustainable Processes: Thiophene derivatives are being employed in catalytic protocols that align with the principles of green chemistry. For instance, manganese(I) catalysis has been used for the methoxymethylation of amides using methanol (B129727), a sustainable C1 source, in a process that liberates only dihydrogen as a byproduct. rsc.org This highlights the potential for developing new, waste-free chemical transformations.
Future work will likely focus on designing novel thiophene-based catalysts with higher activity and selectivity for a broader range of chemical reactions. The goal is to develop more sustainable industrial processes that are both economically efficient and environmentally sound, leveraging the unique reactivity of compounds within the methoxythiophenecarboxylate family. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-Methoxy-2-thiophenecarboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via esterification of thiophene dicarboxylic acid derivatives. For example, 5-(methoxycarbonyl)thiophene-2-carboxylic acid derivatives can be prepared by refluxing dimethyl thiophene-2,5-dicarboxylate with sodium methoxide in methanol, followed by acidification to isolate the product . Optimization involves controlling reaction temperature (70–80°C) and stoichiometry of methoxide to avoid over-esterification. Purity is enhanced by recrystallization from methanol/water mixtures.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR are critical for confirming the methoxy (-OCH) and ester (-COOCH) groups. The thiophene ring protons appear as distinct doublets in the aromatic region (δ 6.5–8.0 ppm) .
- IR : Strong absorption bands at ~1700 cm (ester C=O) and ~1250 cm (C-O-C stretching) confirm functional groups .
- XRD : Single-crystal X-ray diffraction resolves the planar thiophene ring and dihedral angles between substituents (e.g., 3.1° for the ester group) .
Q. What solvents are suitable for dissolving this compound, and how does solubility impact reaction design?
- Methodology : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). Solubility parameters derived from computational descriptors like XLogP (~4.0) suggest moderate hydrophobicity, guiding solvent selection for nucleophilic substitutions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Methodology : Density Functional Theory (DFT) calculations reveal electron density distribution on the thiophene ring. The methoxy group acts as an electron donor, activating the α-positions (C3 and C4) for EAS. Frontier Molecular Orbital (FMO) analysis predicts regioselectivity, validated experimentally by nitration or halogenation outcomes .
Q. What strategies resolve contradictory spectral data when analyzing synthetic intermediates or byproducts?
- Methodology :
- Cross-validation : Combine H NMR, C NMR, and LC-MS to distinguish between structural isomers (e.g., methoxy vs. ester positional isomers) .
- XRD : Resolve ambiguities in substituent orientation, as seen in the planar arrangement of the methoxy and ester groups in the crystal lattice .
- Tandem MS/MS : Identify fragmentation patterns unique to the target compound versus impurities .
Q. How does the methoxy group influence the electronic environment of the thiophene ring in catalytic applications?
- Methodology : Ultraviolet-Visible (UV-Vis) spectroscopy and cyclic voltammetry demonstrate that the methoxy group lowers the HOMO-LUMO gap, enhancing electron donation. This is critical in designing metal-organic frameworks (MOFs) or ligands for catalysis, where electronic tuning impacts catalytic activity .
Contradictions and Mitigation
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 60–85%) arise from differences in acidification pH during isolation. Maintaining pH ~5 minimizes ester hydrolysis .
- Byproduct Formation : Competing esterification at alternate positions is mitigated by using anhydrous methanol and controlled stoichiometry of sodium methoxide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
